

Application Notes and Protocols for Flow Cytometry Analysis with AZ14145845

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Compound of Interest		
Compound Name:	AZ14145845	
Cat. No.:	B12419499	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ14145845 is a potent and highly selective dual inhibitor of the receptor tyrosine kinases (RTKs) MerTK and Axl.[1] These two members of the TAM (Tyro3, Axl, Mer) family play crucial roles in various cellular processes, including cell survival, proliferation, and immune regulation. Dysregulation of MerTK and Axl signaling is implicated in the pathogenesis of various cancers and autoimmune diseases. Flow cytometry is an indispensable tool for elucidating the cellular effects of kinase inhibitors like AZ14145845. This document provides detailed application notes and protocols for the analysis of AZ14145845's effects on target cells using flow cytometry.

Mechanism of Action of AZ14145845

AZ14145845 functions by competitively binding to the ATP-binding pocket of MerTK and Axl, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade can lead to several measurable outcomes in cancer cells and immune cells, including:

Inhibition of Proliferation and Survival Signaling: By blocking MerTK and Axl, AZ14145845
can attenuate signaling through pro-survival pathways such as the PI3K/AKT and
MAPK/ERK pathways.



- Induction of Apoptosis: Inhibition of these survival signals can lead to programmed cell death in cancer cells that are dependent on MerTK and/or Axl signaling.
- Modulation of the Tumor Microenvironment: MerTK and Axl are expressed on various immune cells, including macrophages and dendritic cells, where they play a role in efferocytosis (the clearance of apoptotic cells) and the suppression of anti-tumor immunity. Inhibition by AZ14145845 can potentially enhance anti-tumor immune responses.

Data Presentation

The following tables summarize representative quantitative data from flow cytometry experiments with dual Mer/Axl inhibitors. While specific data for **AZ14145845** is not publicly available, the data from structurally and functionally similar compounds provide an expected range of activity.

Table 1: Inhibition of Cell Proliferation by a Dual Mer/Axl Inhibitor (UNC2025)

Cell Line	IC50 (nM) for Proliferation Inhibition	
Kasumi-1 (AML)	143.5 ± 14.1	
MOLM-14 (AML)	Not explicitly stated, but significant inhibition at 10 nM	
MV4-11 (AML)	More sensitive than MOLM-14 in soft agar	

Data adapted from a study on the dual Mer/FLT3 inhibitor UNC2025, which also inhibits MerTK.

Table 2: Induction of Apoptosis by a Dual Mer/Axl Inhibitor (MRX-2843)



Cell Line	Treatment Concentration (nM)	% Apoptotic and Dead Cells (YoPro-1/PI Staining)
MOLM-14 (MERTKnegFLT3-ITD)	100	~40%
MOLM-14 (MERTKnegFLT3-ITD)	300	~70%
MV4-11 (MERTKdimFLT3-ITD)	100	~30%
MV4-11 (MERTKdimFLT3-ITD)	300	~60%

Data adapted from a study on the dual Mer/FLT3 inhibitor MRX-2843.[2]

Experimental Protocols

Protocol 1: Analysis of MerTK and Axl Phosphorylation by Phospho-Flow Cytometry

This protocol details the steps to assess the inhibitory effect of **AZ14145845** on the phosphorylation of MerTK and Axl in target cells.

Materials:

AZ14145845

- Cell line of interest (e.g., a cancer cell line known to express MerTK and/or Axl)
- · Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 1.5% formaldehyde in PBS)
- Permeabilization Buffer (e.g., ice-cold 90% methanol)
- Fluorochrome-conjugated antibodies against phospho-MerTK (pMerTK) and phospho-Axl (pAxl)



- Fluorochrome-conjugated antibodies against total MerTK and AxI (optional, for normalization)
- Isotype control antibodies
- Flow cytometer

Procedure:

- · Cell Culture and Treatment:
 - Plate cells at an appropriate density and allow them to adhere or recover overnight.
 - Starve the cells in serum-free medium for 4-6 hours before treatment.
 - Treat cells with varying concentrations of **AZ14145845** (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
 - Stimulate the cells with a MerTK/Axl ligand (e.g., Gas6) for 15-30 minutes, if necessary to induce phosphorylation.
- Cell Fixation and Permeabilization:
 - Harvest the cells and wash once with cold PBS.
 - Fix the cells by resuspending in Fixation Buffer for 10-15 minutes at room temperature.
 - Wash the cells twice with PBS.
 - Permeabilize the cells by resuspending in ice-cold Permeabilization Buffer and incubating on ice for 30 minutes.
- Antibody Staining:
 - Wash the cells twice with PBS containing 1% BSA (Staining Buffer).
 - Resuspend the cells in Staining Buffer and add the phospho-specific antibodies and total protein antibodies (if used).



- Incubate for 30-60 minutes at room temperature, protected from light.
- Wash the cells twice with Staining Buffer.
- Flow Cytometry Analysis:
 - Resuspend the cells in PBS.
 - Acquire the samples on a flow cytometer.
 - Analyze the data using appropriate software. Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-specific antibodies.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol is for quantifying the induction of apoptosis by AZ14145845.

Materials:

- AZ14145845
- Cell line of interest
- · Complete cell culture medium
- Annexin V-FITC (or another fluorochrome)
- Propidium Iodide (PI)
- Annexin V Binding Buffer
- Flow cytometer

Procedure:

Cell Culture and Treatment:



- Plate cells and treat with varying concentrations of AZ14145845 for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
- Cell Staining:
 - Harvest the cells, including any floating cells from the supernatant.
 - Wash the cells twice with cold PBS.
 - Resuspend the cells in Annexin V Binding Buffer.
 - Add Annexin V-FITC and PI to the cell suspension.
 - Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Add more Annexin V Binding Buffer to each tube.
 - Analyze the samples on a flow cytometer within one hour.
 - Quantify the percentage of cells in each quadrant:
 - Annexin V- / PI- (Live cells)
 - Annexin V+ / PI- (Early apoptotic cells)
 - Annexin V+ / PI+ (Late apoptotic/necrotic cells)
 - Annexin V- / PI+ (Necrotic cells)

Protocol 3: Phagocytosis (Efferocytosis) Assay

This protocol measures the effect of **AZ14145845** on the phagocytic capacity of macrophages.

Materials:

AZ14145845



- Macrophage cell line (e.g., J774A.1) or primary macrophages
- Target cells (e.g., apoptotic cancer cells)
- Cell labeling dye for target cells (e.g., CFSE or pHrodo)
- Fluorochrome-conjugated antibody against a macrophage marker (e.g., CD11b)
- · Flow cytometer

Procedure:

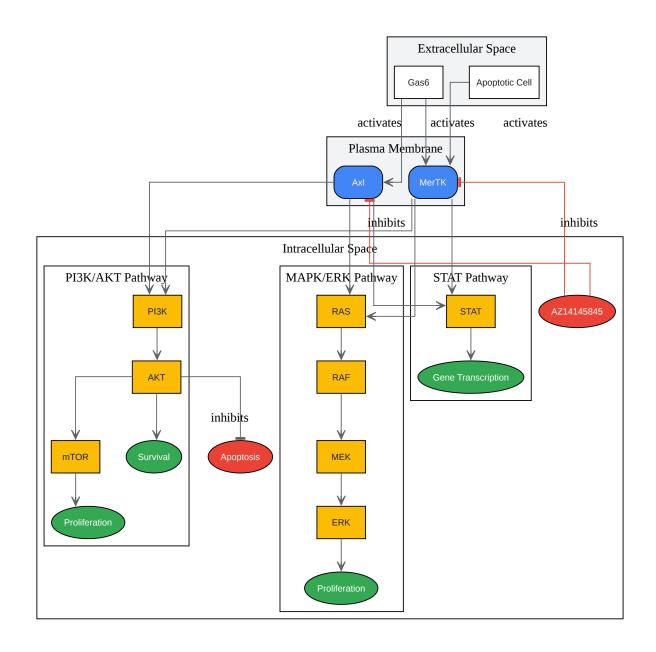
- · Preparation of Cells:
 - Culture macrophages to the desired confluency.
 - Induce apoptosis in the target cells (e.g., by UV irradiation or staurosporine treatment).
 - Label the apoptotic target cells with a fluorescent dye according to the manufacturer's protocol.
- Phagocytosis Assay:
 - Pre-treat the macrophages with varying concentrations of AZ14145845 for 1-2 hours.
 - Add the labeled apoptotic target cells to the macrophages at a specific ratio (e.g., 1:5 macrophages to target cells).
 - Co-culture for 2-4 hours to allow for phagocytosis.
- Staining and Analysis:
 - Gently wash the cells to remove non-ingested target cells.
 - Harvest the macrophages.
 - Stain the macrophages with a fluorochrome-conjugated antibody against a macrophagespecific marker.



- Analyze the samples on a flow cytometer.
- Quantify the percentage of macrophages that are positive for both the macrophage marker and the target cell label, indicating phagocytosis.

Mandatory Visualizations

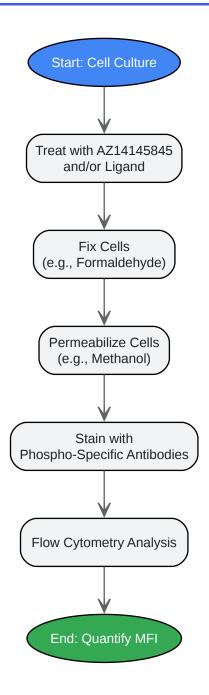




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Caption: **AZ14145845** inhibits MerTK and Axl signaling pathways.

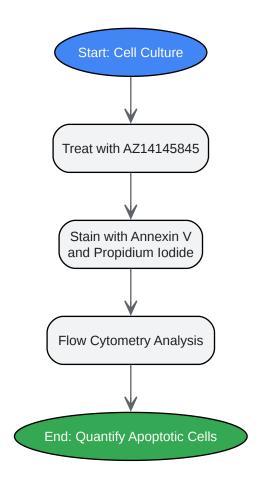




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Caption: Workflow for phospho-flow cytometry analysis.

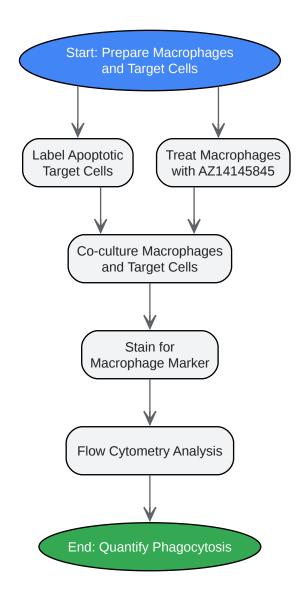




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Caption: Workflow for apoptosis analysis by flow cytometry.





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Caption: Workflow for phagocytosis (efferocytosis) assay.

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References

• 1. medchemexpress.com [medchemexpress.com]



- 2. A robust, high-throughput assay to determine the phagocytic activity of clinical antibody samples PMC [pmc.ncbi.nlm.nih.gov]
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